Phosphonic acid, octyl-, dimethyl ester

Catalog No.
S15695788
CAS No.
6172-97-0
M.F
C10H23O3P
M. Wt
222.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphonic acid, octyl-, dimethyl ester

CAS Number

6172-97-0

Product Name

Phosphonic acid, octyl-, dimethyl ester

IUPAC Name

1-dimethoxyphosphoryloctane

Molecular Formula

C10H23O3P

Molecular Weight

222.26 g/mol

InChI

InChI=1S/C10H23O3P/c1-4-5-6-7-8-9-10-14(11,12-2)13-3/h4-10H2,1-3H3

InChI Key

AYIYGMYWHVTKNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(OC)OC

Phosphonic acid, octyl-, dimethyl ester, with the molecular formula C10_{10}H23_{23}O3_3P and a CAS number of 6172-97-0, is an organophosphorus compound characterized by a phosphonic acid functional group that is esterified with octyl and dimethyl groups. This compound is known for its unique properties, including its hydrophobic nature due to the long octyl chain, which enhances its solubility in organic solvents while maintaining some polar characteristics from the phosphonic acid group . Its structure includes two methyl groups attached to the phosphorus atom, contributing to its reactivity and potential applications in various fields.

Typical of organophosphorus compounds:

  • Hydrolysis: This compound can undergo hydrolysis in the presence of water, leading to the formation of phosphonic acid and alcohols.
  • Transesterification: It can react with alcohols to form new esters while releasing methanol. This reaction is facilitated under acidic or basic conditions.
  • Nucleophilic Substitution: The phosphorus atom can be a site for nucleophilic attack due to its electrophilic nature, allowing for various substitutions that can modify the compound's properties .

The biological activity of phosphonic acid, octyl-, dimethyl ester has been explored in various contexts:

  • Antimicrobial Properties: Similar compounds have shown potential antimicrobial activity, suggesting that this ester may exhibit similar effects against certain bacteria and fungi.
  • Plant Growth Regulation: Some studies indicate that phosphonic acids can act as plant growth regulators, influencing growth patterns and resistance to pathogens.
  • Toxicity Studies: While specific toxicity data for this compound may be limited, organophosphorus compounds are often scrutinized for potential neurotoxic effects due to their structural similarities to more toxic agents .

Phosphonic acid, octyl-, dimethyl ester can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction of octyl alcohol with dimethyl phosphite under acidic conditions. This process typically requires heating and may involve catalysts to enhance yield.
  • Phosphorylation of Alcohols: Another method includes the direct phosphorylation of octanol using phosphorus oxychloride or phosphorus trichloride followed by treatment with methanol .
  • Transesterification: This method involves reacting dimethyl phosphonate with octanol in the presence of a catalyst, which promotes the exchange of alkoxy groups.

Phosphonic acid, octyl-, dimethyl ester has various applications across multiple industries:

  • Agriculture: It is utilized as a plant growth regulator and fungicide due to its potential biological activity.
  • Corrosion Inhibition: The compound serves as an effective corrosion inhibitor in metal surfaces, protecting against rust and degradation.
  • Surfactants and Emulsifiers: Its amphiphilic nature makes it suitable for use in formulations requiring surfactants or emulsifiers .

Interaction studies involving phosphonic acid, octyl-, dimethyl ester focus on its behavior in biological systems and its interactions with other chemicals:

  • Metal Ion Complexation: Research indicates that phosphonic acids can form stable complexes with metal ions, which may influence their bioavailability and activity in agricultural applications.
  • Synergistic Effects: When combined with other pesticides or herbicides, this compound may enhance efficacy or reduce toxicity through synergistic interactions .

Several compounds share structural similarities with phosphonic acid, octyl-, dimethyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Phosphonic acid, butyl-, dimethyl esterC7_{7}H17_{17}O3_3PShorter carbon chain; used similarly in agriculture.
Phosphonic acid, phenyl-, dimethyl esterC11_{11}H15_{15}O3_3PAromatic properties; potential use as a surfactant.
Phosphoric acid, triethyl esterC9_{9}H21_{21}O4_4PTriester; broader applications in industrial chemistry.

The uniqueness of phosphonic acid, octyl-, dimethyl ester lies in its long carbon chain which enhances hydrophobic interactions while retaining functionality typical of phosphonic acids. This combination allows it to perform effectively in both agricultural and industrial applications compared to its shorter-chain counterparts .

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

222.13848159 g/mol

Monoisotopic Mass

222.13848159 g/mol

Heavy Atom Count

14

General Manufacturing Information

Phosphonic acid, P-octyl-, dimethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2024

Explore Compound Types